1-(cyclopropanesulfonyl)pyrrolidine

Catalog No.
S6710916
CAS No.
146475-52-7
M.F
C7H13NO2S
M. Wt
175.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(cyclopropanesulfonyl)pyrrolidine

CAS Number

146475-52-7

Product Name

1-(cyclopropanesulfonyl)pyrrolidine

IUPAC Name

1-cyclopropylsulfonylpyrrolidine

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

InChI

InChI=1S/C7H13NO2S/c9-11(10,7-3-4-7)8-5-1-2-6-8/h7H,1-6H2

InChI Key

RTPJLHFUSKYLND-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2CC2

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2CC2

The exact mass of the compound 1-(cyclopropanesulfonyl)pyrrolidine is 175.06669983 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Cyclopropanesulfonyl)pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a cyclopropanesulfonyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the cyclopropanesulfonyl moiety contributes to its distinctive reactivity and properties, making it a subject of various synthetic and biological studies.

, including:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially introducing additional functional groups or modifying existing ones.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, altering the compound's properties.
  • Substitution: Nucleophilic substitution reactions are possible, where functional groups on the pyrrolidine ring may be replaced by other substituents, enhancing its reactivity and versatility in synthesis.

Several synthetic routes have been developed for the preparation of 1-(cyclopropanesulfonyl)pyrrolidine:

  • Direct Sulfonylation: This method involves the direct reaction of pyrrolidine with cyclopropanesulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to control the formation of by-products.
  • Cyclization Reactions: Another approach includes the cyclization of appropriate precursors that contain both pyrrolidine and cyclopropanesulfonyl groups. This method may involve multi-step reactions with careful optimization of conditions to achieve high yields.

1-(Cyclopropanesulfonyl)pyrrolidine has potential applications in several areas:

  • Medicinal Chemistry: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
  • Chemical Biology: The compound can serve as a tool in biochemical assays to study enzyme mechanisms or cellular processes.
  • Material Science: Its properties may allow for applications in creating novel materials with specific functionalities.

Studies on the interactions of 1-(cyclopropanesulfonyl)pyrrolidine with biological macromolecules are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with proteins involved in metabolic pathways, influencing their activity. Further research is necessary to elucidate these interactions fully and assess their implications for drug design.

Several compounds share structural or functional similarities with 1-(cyclopropanesulfonyl)pyrrolidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Cyclopropanesulfonyl)ethylamineEthylamine substituted with cyclopropanesulfonylDifferent nitrogen substitution affects reactivity
1-(Sulfonyl)pyrrolidinePyrrolidine with a general sulfonyl groupLacks the cyclopropane ring
3-(Cyclopropanesulfonyl)propanamidePropanamide derivative with cyclopropanesulfonylAlters functional group positioning

These compounds highlight the uniqueness of 1-(cyclopropanesulfonyl)pyrrolidine due to its specific structural features and potential biological activities that differentiate it from other sulfonamide derivatives.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Exact Mass

175.06669983 g/mol

Monoisotopic Mass

175.06669983 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

Explore Compound Types